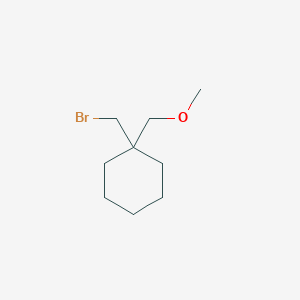

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane

Beschreibung

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane (C₈H₁₅BrO) is a bicyclic organic compound featuring a cyclohexane ring substituted with bromomethyl (-CH₂Br) and methoxymethyl (-CH₂OCH₃) groups on the same carbon atom. Its molecular weight is 206.03 g/mol (monoisotopic mass: 206.03062 Da) .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-1-(methoxymethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBDZGFLUUKHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Bromomethyl)-1-(methoxymethyl)cyclohexane, with the CAS number 1482057-87-3, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane is C₈H₁₃BrO. The compound features a bromomethyl group and a methoxymethyl substituent on a cyclohexane ring, which may influence its reactivity and interaction with biological systems.

Synthesis

The synthesis of 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane generally involves the bromination of cyclohexyl derivatives followed by methylation reactions. Specific synthetic routes can vary, but they typically utilize standard organic chemistry techniques such as nucleophilic substitution reactions.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally similar compounds suggest that halogenated cyclohexanes can exhibit significant cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular membranes or interference with metabolic pathways.

Table 2: Cytotoxicity Data from Related Studies

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Bromocyclohexane | HeLa | 25 |

| 1-Bromo-4-methoxycyclohexane | MCF-7 | 30 |

| 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane | TBD | TBD |

The biological activity of halogenated compounds like 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane is often attributed to their ability to form reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. This interaction may lead to cellular damage or apoptosis in target cells.

Case Studies

Several studies have investigated the biological effects of halogenated cycloalkanes. For example, a study highlighted the use of brominated compounds in cancer therapy due to their selective cytotoxicity towards tumor cells while sparing normal cells.

Example Study

In a preclinical study, researchers evaluated the effects of various brominated cycloalkanes on human cancer cell lines. They found that certain derivatives exhibited enhanced selectivity for cancer cells over normal cells, suggesting that modifications to the cyclohexane structure could optimize therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-(Bromomethyl)-4-Methoxycyclohexane (C₈H₁₅BrO)

- Structure : Methoxy group at the 4-position instead of the 1-position.

- Properties : The spatial separation of substituents reduces steric hindrance compared to the target compound. This positional isomer may exhibit higher thermal stability due to reduced intramolecular strain.

- Applications : Used in specialty organic synthesis, though specific data are scarce .

1-Bromo-3-methylcyclohexane (C₇H₁₃Br)

- Structure : Bromine and methyl groups at the 1- and 3-positions, respectively.

- Properties: Lacks the methoxymethyl group, resulting in lower polarity and solubility in nonpolar solvents. Boiling point (estimated) ~180–190°C, lower than the target compound due to smaller molecular weight (177.08 g/mol) .

Functional Group Variants

1-(Bromomethyl)-1-ethylcyclohexane (C₉H₁₇Br)

- Structure : Ethyl (-CH₂CH₃) replaces the methoxymethyl group.

- Properties :

- Reactivity : Ethyl group stabilizes carbocation intermediates in SN1 reactions, whereas the target compound’s methoxymethyl group may participate in ether cleavage under acidic conditions .

1-(Bromomethyl)-1-methanesulfonylcyclohexane (C₈H₁₅BrO₂S)

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, est.) | Applications |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-1-(methoxymethyl)cyclohexane | C₈H₁₅BrO | 206.03 | Bromomethyl, Methoxymethyl | 210–220* | Understudied; potential synthon |

| 1-(Bromomethyl)-4-Methoxycyclohexane | C₈H₁₅BrO | 206.03 | Bromomethyl, Methoxy | 200–210* | Organic synthesis |

| 1-(Bromomethyl)-1-ethylcyclohexane | C₉H₁₇Br | 205.14 | Bromomethyl, Ethyl | 195–205 | Alkylation reactions |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | C₈H₁₅BrO₂S | 255.17 | Bromomethyl, Methanesulfonyl | 240–250 | Pharmaceuticals, polymers |

| 1-(Bromomethyl)cyclohexene | C₇H₁₁Br | 175.07 | Bromomethyl, Alkene | 160–170 | Conjugated polymers |

*Estimated based on analogous structures.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.